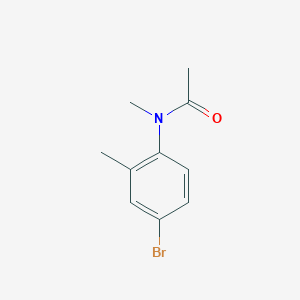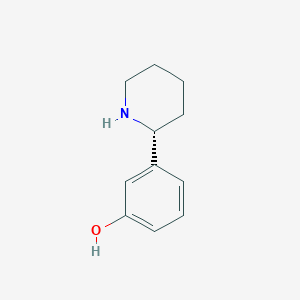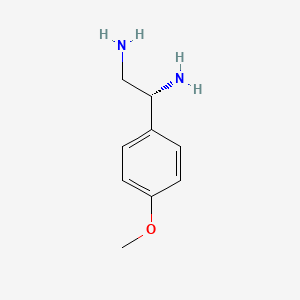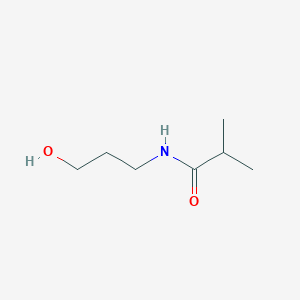
N-(3-Hydroxypropyl)isobutyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Hydroxypropyl)isobutyramide is an organic compound with the molecular formula C7H15NO2 It is an amide derivative of isobutyric acid and is characterized by the presence of a hydroxypropyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(3-Hydroxypropyl)isobutyramide can be synthesized through several methods. One common synthetic route involves the reaction of isobutyryl chloride with 3-aminopropanol in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the formation of the amide bond facilitated by the nucleophilic attack of the amine on the acyl chloride.
Another method involves the direct amidation of isobutyric acid with 3-aminopropanol using a dehydrating agent such as dicyclohexylcarbodiimide (DCC). This reaction also proceeds under mild conditions and yields this compound as the primary product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(3-Hydroxypropyl)isobutyramide undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(3-Hydroxypropyl)isobutyramide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-Hydroxypropyl)isobutyramide involves its interaction with specific molecular targets. The hydroxypropyl group can form hydrogen bonds with biological molecules, while the amide group can participate in various biochemical interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Isobutyramide: Lacks the hydroxypropyl group, resulting in different chemical and biological properties.
N-(2-Hydroxypropyl)isobutyramide: Similar structure but with the hydroxy group on the second carbon, leading to different reactivity and applications.
N-(3-Hydroxypropyl)acetamide: Similar structure but with an acetamide group instead of isobutyramide, affecting its chemical behavior.
Uniqueness
N-(3-Hydroxypropyl)isobutyramide is unique due to the presence of the hydroxypropyl group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other amides and makes it a valuable compound for various applications.
Properties
Molecular Formula |
C7H15NO2 |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
N-(3-hydroxypropyl)-2-methylpropanamide |
InChI |
InChI=1S/C7H15NO2/c1-6(2)7(10)8-4-3-5-9/h6,9H,3-5H2,1-2H3,(H,8,10) |
InChI Key |
PNEVTUYIUVOVMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


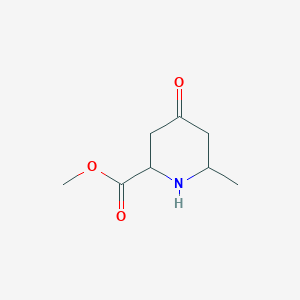
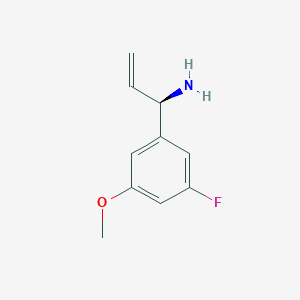
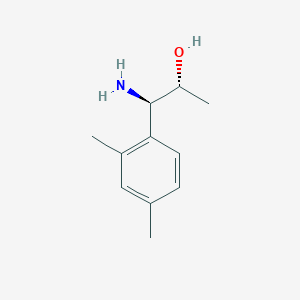
![(3S)-6-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13037323.png)

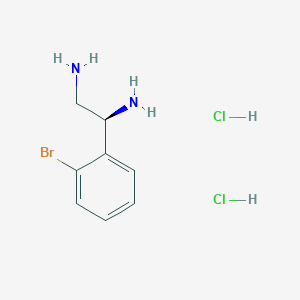
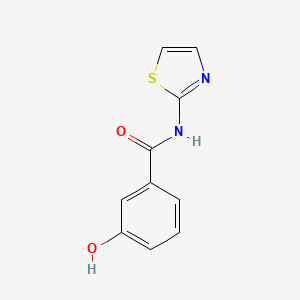


![1-Ethyl-3-(3-methoxyphenyl)-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13037372.png)
